(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate
Description
(R)-Chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is a chiral intermediate widely used in organic synthesis, particularly in peptide and prodrug development. Its structure features a chloromethyl ester group, a tert-butoxycarbonyl (Boc)-protected amine at the second carbon of the hexanoate chain, and an (R)-configuration at the stereocenter. The Boc group serves as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses . The chloromethyl ester enhances reactivity, making it valuable in nucleophilic substitution reactions or as a leaving group in further derivatization .
Properties
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAFGSQCNAPFIH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Principles of Synthesis
The synthesis of (R)-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate would typically involve several key steps:
Introduction of the tert-Butoxycarbonyl Group : This involves protecting an amino group using tert-butyl chloroformate (BocCl) in the presence of a base like triethylamine or pyridine.
Chloromethylation : This step involves introducing a chloromethyl group into the molecule. This can be achieved through various chloromethylation agents such as chloromethyl ether or chloromethyl chloride in the presence of a suitable catalyst or base.
Resolution or Asymmetric Synthesis : To achieve the (R) configuration, either resolution techniques using chiral acids or asymmetric synthesis methods would be employed.
Protecting Groups in Organic Synthesis
Protecting groups are crucial in organic synthesis to temporarily block reactive sites, allowing specific reactions to occur without interference from other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its ease of installation and removal under mild conditions.
| Protecting Group | Installation Conditions | Removal Conditions |
|---|---|---|
| tert-Butoxycarbonyl (Boc) | BocCl, Et3N or Pyridine | TFA or HCl in EtOAc |
Challenges and Considerations
Stereochemistry : Maintaining the desired stereochemistry is crucial. Techniques such as asymmetric synthesis or resolution using chiral acids can be employed.
Protecting Group Stability : The Boc group is stable under many conditions but can be removed under acidic conditions, which must be considered when planning subsequent reactions.
Reaction Conditions : Careful control of temperature, solvent choice, and reagent ratios is essential to optimize yields and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace the chloromethyl group.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.
Deprotected Amino Acids: Removal of the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.
Scientific Research Applications
Chemistry
In chemistry, ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is used as an intermediate in the synthesis of peptides and other complex molecules . Its protected amino group allows for selective reactions without interference from the amino functionality.
Biology and Medicine
In biological and medical research, this compound can be used to synthesize peptide-based drugs and probes. The Boc-protected amino group ensures that the compound remains stable under physiological conditions until deprotection is desired .
Industry
Industrially, this compound is valuable in the production of pharmaceuticals and fine chemicals. Its use in flow microreactor systems enhances the efficiency and sustainability of production processes .
Mechanism of Action
The mechanism of action of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share core structural features with the target molecule but differ in ester groups or substituents:
(R)-Methyl 2-((tert-Butoxycarbonyl)amino)hexanoate (CAS 116611-59-7)
- Ester Group : Methyl (vs. chloromethyl in the target compound).
- Synthesis : Typically prepared via methylation of the corresponding carboxylic acid using methyl chloride or diazomethane .
- Properties : Lower reactivity compared to chloromethyl esters due to the absence of a polarizable chlorine atom. The methyl ester is more stable under acidic/basic conditions, making it suitable for prolonged storage .
- Applications : Common in peptide synthesis where mild deprotection conditions are required.
Benzyl 6-((tert-Butoxycarbonyl)amino)hexanoate (Compound 235, )
- Ester Group : Benzyl (Bn).
- Synthesis: Benzylation of 6-((tert-butoxycarbonyl)amino)hexanoic acid using benzyl chloride and K₂CO₃ in DMF at 80–90°C .
- Properties: The benzyl group offers orthogonal protection, removable via hydrogenolysis. This ester is less electrophilic than chloromethyl, limiting its utility in nucleophilic reactions but enhancing stability .
(R)-Methyl 2-((tert-Butoxycarbonyl)amino)-2-(2-(piperidin-1-yl)ethyl)-6-boronate (Compound 8, )
- Structural Additions : A piperidine-substituted ethyl chain and a boronate ester at the sixth carbon.
- Synthesis : Reductive amination with piperidine and sodium triacetoxyborohydride in 1,2-dichloroethane .
- Properties : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, while the piperidine moiety introduces basicity and solubility in polar solvents .
Comparative Data Table
| Compound Name | Ester Group | Molecular Weight | Key Functional Groups | Synthetic Yield | Stability | Key Applications |
|---|---|---|---|---|---|---|
| (R)-Chloromethyl 2-(Boc-amino)hexanoate | ClCH₂ | ~279.7 (calc.) | Boc, chloromethyl | N/A | Moderate | Prodrugs, alkylation |
| (R)-Methyl 2-(Boc-amino)hexanoate | CH₃ | 232.1 | Boc, methyl | N/A | High | Peptide synthesis |
| Benzyl 6-(Boc-amino)hexanoate | Bn | ~307.4 (calc.) | Boc, benzyl | N/A | High | Orthogonal protection |
| (R)-Piperidine-boronate derivative (8) | CH₃ | 482.4 | Boc, piperidine, boronate | 93% | Moderate | Cross-coupling reactions |
Reactivity and Functionalization
- Chloromethyl Ester : The chlorine atom in the target compound increases electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines or thiols) to form amides or thioesters. This reactivity is absent in methyl or benzyl esters .
- Boc Protection : All compounds share the Boc group, which is stable under basic conditions but cleavable with trifluoroacetic acid (TFA) or HCl. This consistency allows for predictable deprotection workflows .
- Boronate Functionalization : Unique to Compound 8, the boronate ester enables applications in medicinal chemistry for bioconjugation or aryl coupling .
Stability and Handling Considerations
Spectroscopic Comparisons
- ¹H NMR : All Boc-containing compounds show a singlet at δ ~1.27 ppm for the tert-butyl group. Chloromethyl esters exhibit a characteristic -CH₂Cl peak at δ ~4.5–5.0 ppm, absent in methyl or benzyl analogues .
- MS Data : The target compound’s molecular ion ([M+H]⁺) would differ by ~46.7 Da from the methyl ester due to the chlorine atom’s mass.
Research Implications and Gaps
Further studies could explore:
Kinetic stability of the chloromethyl ester in physiological conditions.
Utility in prodrug design for enhanced cell permeability.
Comparative toxicity profiles (e.g., vs. methyl esters).
Biological Activity
(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C11H20ClN2O4
- Molecular Weight : 263.74 g/mol
- Canonical SMILES : CCCCC(C(=O)O)N(C(=O)O)(C(=O)O)C(CCl)=C
The compound contains a chloromethyl group, which is known to enhance reactivity, particularly in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can participate in nucleophilic substitution reactions, potentially leading to the modification of proteins or nucleic acids. This characteristic suggests its utility in drug design, particularly for targeting enzymes or receptors involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated.
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent, with studies indicating that it may induce apoptosis in cancer cell lines.
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes that are crucial for tumor growth and proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against common bacterial pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential applications in developing new antibiotics.
Case Study 2: Anticancer Efficacy
A recent investigation assessed the anticancer effects of this compound on human breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings highlight the compound's potential as a therapeutic agent in oncology.
Research Findings
Recent research has focused on elucidating the detailed mechanisms underlying the biological activities of this compound. Key findings include:
- Caspase Activation : Studies have shown that the compound activates caspases, which are critical mediators of apoptosis.
- Cell Cycle Arrest : Flow cytometry analyses demonstrated that treated cells exhibited G1 phase arrest, indicating interference with cell cycle progression.
Q & A
Q. Q1. What are the typical synthetic pathways for (R)-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves sequential protection, coupling, and esterification steps. For example:
Amino Protection : The tert-butoxycarbonyl (Boc) group is introduced to the amino acid derivative via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under alkaline conditions (e.g., NaHCO₃) to prevent side reactions .
Chloromethyl Ester Formation : The carboxyl group is activated (e.g., using thionyl chloride or oxalyl chloride) and reacted with chloromethyl chlorides to form the chloromethyl ester. Solvent choice (e.g., DCM vs. THF) impacts reaction speed and byproduct formation .
Purification : Flash chromatography (e.g., 5–10% MeOH in CHCl₃) or recrystallization is critical for isolating the product. Yields typically range from 70–93%, depending on the steric hindrance of intermediates .
Q. Key Variables :
- Temperature control (<0°C for Boc protection to prevent racemization).
- Solvent polarity (aprotic solvents favor nucleophilic substitution in esterification).
Q. Q2. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?
Methodological Answer: Racemization at the chiral center is minimized by:
- Low-Temperature Reactions : Conducting coupling steps (e.g., EDC/HOBt-mediated) at 0–4°C .
- Steric Protection : The Boc group shields the amino group, reducing nucleophilic attack on the chiral center .
- Analytical Validation : Chiral HPLC or polarimetry ([α]D measurements) confirms enantiomeric excess (>98% in optimized protocols) .
Advanced Research Questions
Q. Q3. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 4.2–4.5 ppm (chloromethyl CH₂), and δ 5.1–5.3 ppm (NHBoc) confirm functional groups. Splitting patterns (e.g., doublets for NHBoc) indicate coupling .
- ¹³C NMR : Signals at ~80 ppm (Boc quaternary carbon) and ~155 ppm (Boc carbonyl) validate protection .
- Mass Spectrometry : ESI-LCMS (e.g., m/z 483.4 [M+H]⁺) confirms molecular weight. Fragmentation patterns (e.g., loss of Boc group at m/z 383) aid structural elucidation .
- IR Spectroscopy : Bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of Boc) provide additional confirmation .
Q. Q4. How does the Boc-protected chloromethyl ester influence stability and reactivity in downstream applications (e.g., peptide synthesis)?
Methodological Answer:
- Stability : The Boc group enhances solubility in organic solvents (e.g., DMF, CHCl₃) and prevents amine oxidation during storage. However, the chloromethyl ester is moisture-sensitive, requiring anhydrous conditions .
- Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form stable covalent linkages. Kinetic studies show faster reactivity in polar aprotic solvents (e.g., DMF vs. toluene) due to improved leaving-group departure .
- Applications : Used to synthesize peptidomimetics or prodrugs, where the ester acts as a traceless linker in enzyme-responsive systems .
Q. Q5. What strategies resolve contradictions in reported synthetic yields or purity levels for this compound?
Methodological Answer: Discrepancies arise from:
Starting Material Quality : Impure Boc-protected amino acids (e.g., <95% purity) reduce final yields. Validation via LCMS before use is recommended .
Reaction Monitoring : TLC (silica, UV-active spots) or in-line IR detects intermediates. For example, incomplete esterification leaves residual carboxylic acid, detectable by a broad ~2500 cm⁻¹ O-H stretch .
Workup Optimization : Acidic washes (e.g., 1M HCl) remove unreacted reagents, while silica gel chromatography eliminates diastereomers .
Case Study : A 93% yield was achieved using NaBH₄ reduction after esterification, versus 70% without, highlighting the role of post-reaction stabilization .
Q. Q6. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?
Methodological Answer:
- Scaffold Modification : The chloromethyl ester is replaced with fluoromethyl or azidomethyl groups to study electronic effects on bioactivity. For instance, fluorinated analogs show enhanced metabolic stability .
- Enzyme Inhibition : Derivatives are tested against proteases (e.g., trypsin-like enzymes) to assess IC₅₀ values. Boc deprotection (via TFA) reveals free amines for target binding .
- Data Tables :
| Derivative | Modification | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | None | 150 ± 10 | 12.5 |
| Fluoromethyl | -CH₂F | 90 ± 5 | 8.2 |
| Azidomethyl | -CH₂N₃ | 220 ± 15 | 5.7 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
